2-amino-N-ethyl-N-[(1-methylpiperidin-3-yl)methyl]propanamide
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Overview
Description
(2S)-2-Amino-N-ethyl-N-((1-methylpiperidin-3-yl)methyl)propanamide is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-ethyl-N-((1-methylpiperidin-3-yl)methyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-2-aminopropanoic acid, N-ethylamine, and 1-methylpiperidine.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a condensation reaction between the carboxyl group of (2S)-2-aminopropanoic acid and the amino group of N-ethylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Piperidine Ring Introduction: The piperidine ring is introduced by reacting the intermediate product with 1-methylpiperidine under suitable conditions, such as refluxing in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of (2S)-2-Amino-N-ethyl-N-((1-methylpiperidin-3-yl)methyl)propanamide may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the ethyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-ethyl-N-((1-methylpiperidin-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-N-ethyl-N-methylpropanamide
- (2S)-2-Amino-N-ethyl-N-((1-ethylpiperidin-3-yl)methyl)propanamide
- (2S)-2-Amino-N-ethyl-N-((1-methylpyrrolidin-3-yl)methyl)propanamide
Uniqueness
(2S)-2-Amino-N-ethyl-N-((1-methylpiperidin-3-yl)methyl)propanamide is unique due to its specific structural features, such as the presence of the piperidine ring and the ethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H25N3O |
---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
2-amino-N-ethyl-N-[(1-methylpiperidin-3-yl)methyl]propanamide |
InChI |
InChI=1S/C12H25N3O/c1-4-15(12(16)10(2)13)9-11-6-5-7-14(3)8-11/h10-11H,4-9,13H2,1-3H3 |
InChI Key |
GHQCYMBMHGDENQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCN(C1)C)C(=O)C(C)N |
Origin of Product |
United States |
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